N-(2-(Pyrimidin-5-yl)ethyl)benzofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

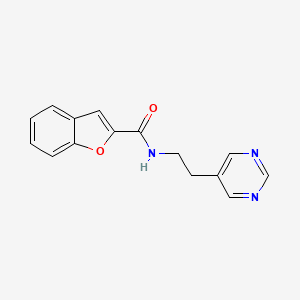

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide: is a heterocyclic compound that combines the structural features of pyrimidine and benzofuran. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Chemical Biology: Employed as a probe to study cellular processes and pathways.

Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran-2-carboxylic Acid: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate.

Amidation Reaction: The benzofuran-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 2-(pyrimidin-5-yl)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine.

Substitution: Halogenated benzofuran derivatives.

Wirkmechanismus

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran moiety can intercalate with DNA, while the pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzymatic activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.

2-(Pyrimidin-5-yl)benzofuran: Lacks the ethyl linker and carboxamide group.

Benzofuran-2-carboxamide: Lacks the pyrimidine moiety.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of benzofuran and pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biologische Aktivität

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide features a benzofuran backbone with an ethyl side chain substituted with a pyrimidine ring. Its molecular formula is C15H16N2O, with a molecular weight of approximately 267.28 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes. For example, it has shown significant inhibitory effects on matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling.

- DNA Intercalation : The benzofuran moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes, which is a common mechanism among anticancer agents.

- Receptor Modulation : The pyrimidine ring can form hydrogen bonds with amino acid residues in proteins, modulating receptor functions that could lead to altered cell signaling pathways.

Anticancer Activity

Research indicates that N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide exhibits potent anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells. It exhibits an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong anticancer efficacy .

- Selectivity : The compound shows a favorable selectivity index, demonstrating significantly less effect on non-cancerous cells compared to cancerous ones, suggesting potential for targeted therapy .

- Metastasis Inhibition : In vivo studies revealed that treatment with this compound inhibited lung metastasis in mouse models more effectively than known treatments like TAE226 .

Antimicrobial Activity

N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide also displays antimicrobial properties:

- Broad Spectrum : It has been investigated for its activity against various bacterial strains and fungi, showing promise as a potential antimicrobial agent .

- Mechanism : The antimicrobial effects may be attributed to the disruption of microbial cellular processes through enzyme inhibition and membrane damage mechanisms .

Pharmacokinetics

Pharmacokinetic studies indicate that N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has a reasonable bioavailability profile:

- Oral Bioavailability : Reported to be around 31.8% following oral administration, indicating good absorption characteristics .

- Clearance Rate : The compound exhibits a clearance rate of approximately 82.7 mL/h/kg after intravenous administration, which suggests moderate elimination from the body .

Comparative Analysis

To understand the unique properties of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methylpyrimidine Derivative | Pyrimidine ring with alkyl substituents | Antimicrobial | Lacks benzofuran structure |

| Benzofuran Derivative | Benzofuran core with various substituents | Antitumor | Does not contain pyrimidine |

| Pyridine-N-Benzamide | Pyridine ring linked to an amide | CNS effects | Different ring structure |

This table highlights how variations in chemical structure can influence biological activity while maintaining similar core features.

Case Studies

Several case studies have documented the biological activities of N-(2-(pyrimidin-5-yl)ethyl)benzofuran-2-carboxamide:

- In vitro Studies : A study demonstrated significant inhibition of cancer cell proliferation in various cell lines, establishing its potential as an anticancer agent .

- In vivo Models : Animal studies indicated reduced tumor growth and metastasis when treated with this compound compared to controls, further supporting its therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c19-15(18-6-5-11-8-16-10-17-9-11)14-7-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPVWAFCSIILFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CN=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.